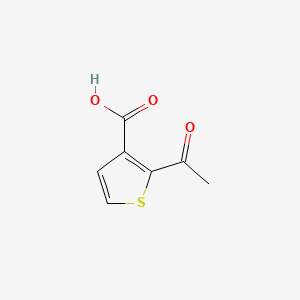

2-acetylthiophene-3-carboxylic Acid

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Organic and Medicinal Chemistry

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, is a fundamental building block in a vast array of organic compounds. wikipedia.orgmdpi.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a substituent that can replace a benzene ring in biologically active molecules often without a significant loss of activity. mdpi.com This property has made thiophene a highly sought-after component in drug discovery. Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govresearchgate.net Beyond medicine, thiophene-based materials are integral to the development of organic semiconductors, polymers, and dyes, owing to their favorable electronic properties. mdpi.com

Structural Characteristics and Isomeric Considerations of Thiophene Derivatives

The thiophene ring is a planar, aromatic system. mdpi.com The positions on the ring are numbered starting from the sulfur atom. The presence of two different substituents, an acetyl group and a carboxylic acid group, on the thiophene ring gives rise to several possible isomers, each with distinct physical and chemical properties. The specific placement of these functional groups in 2-acetylthiophene-3-carboxylic acid, with the acetyl group at the C2 position and the carboxylic acid at the C3 position, dictates its unique reactivity and potential for further chemical modification. The relative positions of these electron-withdrawing groups influence the electron density distribution within the thiophene ring, affecting its susceptibility to electrophilic and nucleophilic attack. The formation of the 3-acetylthiophene (B72516) isomer is a known side product in the acylation of thiophene, highlighting the importance of controlling reaction conditions to achieve isomeric purity. acs.org

Rationale for Dedicated Academic Inquiry into this compound and its Derivatives

The dedicated study of this compound is driven by its potential as a versatile intermediate in the synthesis of more complex molecules. The presence of two distinct functional groups, a ketone and a carboxylic acid, allows for a wide range of chemical transformations. The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, while the acetyl group can undergo reactions such as oxidation, reduction, or condensation. gatech.edumsu.edu This dual functionality makes it a valuable precursor for creating libraries of novel compounds for biological screening. For instance, derivatives of the isomeric 2-aminothiophene-3-carboxylic acid have shown promise as selective cytostatic agents, suggesting that the 3-carboxylic acid substitution pattern is of interest in medicinal chemistry. nih.gov

Overview of Research Trajectories in Acylated and Carboxylated Thiophenes

Research into acylated and carboxylated thiophenes is a vibrant area of organic chemistry. A primary focus is the development of efficient and selective synthetic methods. The acylation of thiophene, often via Friedel-Crafts reactions, is a common method to introduce an acetyl group. mdpi.comacs.org The subsequent introduction of a carboxylic acid group, or the synthesis of the acid from other precursors, presents its own set of challenges, including regioselectivity. For example, 2-acetylthiophene (B1664040) can be oxidized to form thiophene-2-carboxylic acid. wikipedia.orggatech.edu

Current research often involves the use of these substituted thiophenes as building blocks for more complex heterocyclic systems. The functional groups serve as handles for cyclization reactions to form fused-ring systems, which are often of pharmacological interest. Furthermore, there is a growing interest in the biological evaluation of these compounds and their derivatives. Studies on related molecules have shown that the nature and position of substituents on the thiophene ring can have a profound impact on their biological activity. nih.govresearchgate.netfarmaciajournal.com

Structure

3D Structure

Properties

CAS No. |

30006-04-3 |

|---|---|

Molecular Formula |

C7H6O3S |

Molecular Weight |

170.19 g/mol |

IUPAC Name |

2-acetylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C7H6O3S/c1-4(8)6-5(7(9)10)2-3-11-6/h2-3H,1H3,(H,9,10) |

InChI Key |

RXSKHZBYERBZRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CS1)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Acetylthiophene 3 Carboxylic Acid

Reactivity of the Thiophene (B33073) Nucleus Towards Electrophilic and Nucleophilic Attack

The thiophene ring, while aromatic, is generally more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating nature of the sulfur atom. However, the presence of electron-withdrawing groups, such as the acetyl and carboxyl groups in 2-acetylthiophene-3-carboxylic acid, alters this reactivity.

Positional Selectivity in Substitution Reactions

Electrophilic substitution on the thiophene ring typically occurs at the C2 or C5 positions, which are more activated than the C3 and C4 positions. This preference is due to the greater stabilization of the cationic intermediate formed during the reaction. libretexts.org For this compound, the 2- and 3-positions are occupied. The remaining open positions for substitution are C4 and C5.

The acetyl and carboxylic acid groups are both deactivating and meta-directing in electrophilic aromatic substitution on a benzene ring. nih.gov In the context of the thiophene ring, these groups withdraw electron density, making electrophilic attack more difficult compared to unsubstituted thiophene. The directing influence of these substituents on the thiophene ring points towards the C5 position as the most likely site for electrophilic attack. The acetyl group at C2 directs incoming electrophiles to the C4 and C5 positions, while the carboxylic acid group at C3 also directs towards the C5 position. This reinforcement of directing effects strongly favors substitution at the C5 position. For instance, the reaction of 2-acetylthiophene (B1664040) with methanol (B129727) and carbon tetrachloride in the presence of a VO(acac)2 catalyst results in the regioselective insertion of a carboxylate group at the C5 position, yielding methyl 2-acetyl-5-thiophenecarboxylate in 85% yield. semanticscholar.org

Nucleophilic aromatic substitution on the thiophene ring is less common and generally requires the presence of a good leaving group and strong electron-withdrawing substituents to activate the ring. uniurb.it In this compound, the electron-withdrawing nature of the acetyl and carboxyl groups could potentially facilitate nucleophilic attack if a suitable leaving group were present on the ring.

Influence of Acetyl and Carboxyl Substituents on Ring Activation

The acetyl and carboxyl groups are electron-withdrawing due to the electronegativity of the oxygen atoms and their ability to participate in resonance, pulling electron density from the thiophene ring. This deactivation makes the ring less susceptible to electrophilic attack than unsubstituted thiophene. However, the sulfur atom in the thiophene ring can donate a lone pair of electrons to the aromatic system, which helps to partially offset the deactivating effects of the substituents.

Theoretical studies on thiophene carboxylic acids have shown that the carboxylic acid group's orientation relative to the thiophene ring can influence the electronic structure and reactivity. peptide.com The combined inductive and resonance effects of both the acetyl and carboxyl groups in this compound result in a significantly electron-deficient aromatic system.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group at the C3 position is a key site for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

Esterification and Amidation Reactions

Esterification: this compound can undergo esterification with alcohols in the presence of an acid catalyst, such as sulfuric acid or tosic acid, to form the corresponding esters. masterorganicchemistry.comchemguide.co.uk This reaction, known as Fischer esterification, is an equilibrium process. nih.gov To drive the reaction towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. organic-chemistry.org

Amidation: The formation of amides from this compound can be achieved by reaction with a primary or secondary amine. Direct reaction with an amine is often difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride or the use of coupling reagents. nih.gov Boronic acid derivatives, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid, have been shown to be effective catalysts for the direct amidation of carboxylic acids, including heteroaromatic ones, with a broad range of amines at room temperature. organic-chemistry.org

| Reaction | Reagent(s) | Product | Notes |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | 2-Acetylthiophene-3-carboxylate ester | Equilibrium reaction; often requires excess alcohol. masterorganicchemistry.comchemguide.co.uk |

| Amidation (via acyl chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂ or R₂NH) | 2-Acetylthiophene-3-carboxamide | Two-step process. |

| Direct Amidation | Amine, Coupling Reagent (e.g., DCC, HBTU) | 2-Acetylthiophene-3-carboxamide | DCC and HBTU are common coupling reagents in peptide synthesis. libretexts.orgsigmaaldrich.com |

| Catalytic Amidation | Amine, Boronic Acid Catalyst | 2-Acetylthiophene-3-carboxamide | Milder conditions, often at room temperature. organic-chemistry.org |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a significant reaction for carboxylic acids, particularly upon heating. The ease of decarboxylation is often dependent on the stability of the carbanion formed upon loss of CO₂. mdpi.com For this compound, the presence of the acetyl group at the beta-position relative to the carboxyl group makes it a β-keto acid derivative. Such compounds are known to undergo decarboxylation more readily than simple carboxylic acids, often through a cyclic transition state involving the ketone's carbonyl oxygen. sigmaaldrich.comapexbt.com

The decarboxylation of acidic cannabinoids, which also possess a carboxylic acid group on an aromatic ring, has been shown to follow first-order kinetics, with the rate increasing with temperature. nih.govnih.gov It is plausible that the decarboxylation of this compound would follow a similar trend. The reaction can be promoted by heating, sometimes in the presence of a catalyst or in a high-boiling solvent. bachem.com

Activation for Coupling Reactions

The carboxylic acid group of this compound can be activated to facilitate coupling reactions, particularly for the formation of amide bonds in peptide synthesis. bachem.com This activation transforms the hydroxyl group of the carboxylic acid into a better leaving group. sigmaaldrich.com A wide array of coupling reagents are available for this purpose. peptide.comapexbt.com

Common classes of coupling reagents include:

Carbodiimides: such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. peptide.comlibretexts.org

Phosphonium salts: like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). sigmaaldrich.com

Aminium/Uronium salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). sigmaaldrich.comapexbt.com These are among the most efficient reagents for peptide coupling. sigmaaldrich.com

The choice of coupling reagent and conditions depends on the specific substrates and desired outcome, with a focus on achieving high yields and minimizing side reactions, such as racemization of chiral centers if present. uniurb.it

| Coupling Reagent Class | Examples | Additives |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt |

| Phosphonium Salts | BOP, PyBOP, PyAOP | |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU |

Transformations of the Acetyl Side Chain

The acetyl group, a methyl ketone, is a versatile functional handle that participates in a range of reactions typical of ketones, including condensations and reductions. However, its reactivity is modulated by the adjacent electron-withdrawing carboxylic acid group.

The carbonyl center of the acetyl group is electrophilic, and the adjacent methyl protons are acidic, facilitating enolate formation and subsequent condensation reactions.

Condensation Reactions: The acidic α-protons of the acetyl group can be removed by a base to form a nucleophilic enolate, which can then attack various electrophiles. This is the basis for condensation reactions like the Knoevenagel and Claisen-Schmidt condensations. In the Knoevenagel condensation, active methylene (B1212753) compounds react with the acetyl group to form a new carbon-carbon double bond mdpi.comcu.edu.eg.

Reduction Reactions: The acetyl group can be selectively reduced depending on the choice of reducing agent. Milder hydrides, such as sodium borohydride (B1222165) (NaBH₄), are generally effective for the chemoselective reduction of ketones to secondary alcohols in the presence of less reactive carboxylic acids. Conversely, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) would typically reduce both the ketone and the carboxylic acid to the corresponding diol researchgate.net.

| Reaction Type | Reagent(s) | Product Type | Notes |

| Reduction | Sodium Borohydride (NaBH₄) | 2-(1-hydroxyethyl)thiophene-3-carboxylic acid | Selective reduction of the ketone. |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(1-hydroxyethyl)-3-(hydroxymethyl)thiophene | Reduction of both ketone and carboxylic acid. |

| Condensation | Malononitrile, Base (e.g., piperidine) | α,β-Unsaturated nitrile | Knoevenagel-type condensation. |

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. libretexts.org This keto-enol tautomerism is a rapid, reversible process catalyzed by either acid or base. libretexts.orgyoutube.com

The equilibrium position is determined by the relative stability of the two forms. For most simple ketones, the keto form is overwhelmingly favored due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, in molecules with a 1,3-dicarbonyl-like arrangement, the enol form can be significantly stabilized through conjugation and the formation of an intramolecular hydrogen bond, shifting the equilibrium. libretexts.orgchemistrysteps.com

In this compound, the ortho positioning of the acetyl and carboxyl groups creates a pseudo-1,3-dicarbonyl system. This geometry allows for the potential formation of a stable six-membered ring via an intramolecular hydrogen bond between the enol's hydroxyl group and the carbonyl oxygen of the carboxylic acid. This stabilizing interaction increases the proportion of the enol tautomer at equilibrium compared to a simple ketone. Nevertheless, the resonance stabilization within the carboxylic acid group itself tends to disfavor enolization. libretexts.orglibretexts.org Therefore, while the keto form is expected to predominate, the enol tautomer exists as a key reactive intermediate, particularly in base-catalyzed reactions that proceed via the enolate.

Condensation Reactions and Heterocycle Annulation with this compound Scaffolds

The bifunctional nature of this compound makes it an excellent precursor for synthesizing fused heterocyclic systems through intramolecular reactions or for building complex molecules like chalcones via intermolecular condensations.

The adjacent acetyl and carboxylic acid groups can react intramolecularly to form a new fused ring, a process known as annulation. Under acidic conditions, an intramolecular condensation can lead to the formation of a thieno[3,2-b]pyran-4-one derivative. This reaction likely proceeds via protonation of the acetyl carbonyl, making it more electrophilic. The nucleophilic hydroxyl group of the carboxylic acid then attacks the activated carbonyl, forming a cyclic hemiacetal-like intermediate which subsequently dehydrates to yield the stable, fused pyranone (a lactone) system. cu.edu.egnih.gov This strategy is a powerful method for constructing complex heterocyclic frameworks from relatively simple thiophene precursors. bgu.ac.il

| Starting Material | Reaction Type | Conditions | Fused Heterocycle Product |

| This compound | Intramolecular Condensation / Lactonization | Acid catalyst (e.g., H₂SO₄), Heat | 2-Methyl-4H-thieno[3,2-b]pyran-4-one |

Chalcones, or α,β-unsaturated ketones, are valuable synthetic intermediates and are typically prepared via the Claisen-Schmidt condensation. wikipedia.orgfiveable.me This reaction involves the base-catalyzed condensation of a ketone with an aromatic aldehyde. For this compound, the reaction would proceed by deprotonation of the acetyl group's methyl protons to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of an aromatic aldehyde. The resulting aldol (B89426) adduct readily dehydrates to yield the conjugated chalcone (B49325) derivative.

The presence of the electron-withdrawing carboxylic acid at the C3 position is expected to decrease the acidity of the acetyl group's α-protons compared to unsubstituted 2-acetylthiophene. This deactivating effect may necessitate stronger basic conditions or longer reaction times to facilitate the initial enolate formation. libretexts.org

Comparative Reactivity Studies with Isomeric Thiophene Carboxylic Acids

The chemical reactivity of acetylthiophene carboxylic acids is highly dependent on the relative positions of the two functional groups on the thiophene ring. Comparing this compound with its isomers, such as 5-acetylthiophene-2-carboxylic acid and 3-acetylthiophene-2-carboxylic acid, reveals significant differences in their electronic properties and chemical behavior.

The reactivity of thiophene carboxylic acids is influenced by electronic effects and the potential for intramolecular interactions. Computational studies on thiophene-2-carboxylic and thiophene-3-carboxylic acids suggest that the 2-isomer is inherently more reactive. sigmaaldrich.com This is attributed to a conformer that allows for an internal hydrogen bond between the carboxylic acid proton and the thiophene sulfur atom. This interaction polarizes the carboxylic acid, enhancing its acidity and the electrophilicity of its carbonyl carbon. sigmaaldrich.com

This principle can be extended to the acetyl-substituted isomers:

This compound: The acetyl and carboxyl groups are ortho to each other. They exert strong, proximal electron-withdrawing effects, influencing each other directly. The acidity of the carboxylic proton and the α-protons of the acetyl group are both enhanced, though the system is sterically hindered.

5-Acetylthiophene-2-carboxylic Acid: The functional groups are in a para-like relationship (1,4-positions). Electronic effects are transmitted through the thiophene ring. The potential for intramolecular hydrogen bonding between the C2-carboxyl group and the ring sulfur could enhance its reactivity, similar to the unsubstituted parent acid. sigmaaldrich.comgoogle.com

3-Acetylthiophene-2-carboxylic Acid: This isomer also features ortho substituents. However, the carboxylic acid is at the more reactive C2 position, potentially making it a stronger acid than the 2-acetyl-3-carboxy isomer. The acetyl group is at the less reactive C3 position.

These structural differences are expected to lead to variations in reaction rates for processes like esterification, amide formation, and condensation reactions.

| Isomer | Substituent Positions | Key Structural Features | Expected Reactivity Profile |

| This compound | C2-Acetyl, C3-Carboxyl | Adjacent electron-withdrawing groups; sterically hindered. | Balanced reactivity; potential for intramolecular cyclization to thieno[3,2-b] systems. |

| 5-Acetylthiophene-2-carboxylic acid | C2-Carboxyl, C5-Acetyl | Groups are electronically conjugated; C2-carboxyl group may be activated by H-bonding with ring sulfur. sigmaaldrich.com | High reactivity at the C2-carboxyl group; acetyl group is activated for condensation. |

| 3-Acetylthiophene-2-carboxylic acid | C2-Carboxyl, C3-Acetyl | Adjacent groups; C2-carboxyl group is highly activated. | Likely the most acidic isomer; high reactivity for reactions at the carboxylic acid. |

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for delineating the molecular structure of 2-acetylthiophene-3-carboxylic acid by providing detailed information about the local chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the thiophene (B33073) ring protons, the acetyl methyl protons, and the carboxylic acid proton. The two protons on the thiophene ring (H-4 and H-5) are chemically non-equivalent and exhibit coupling to each other.

The protons of the thiophene ring typically appear in the aromatic region of the spectrum. The electron-withdrawing nature of the acetyl and carboxylic acid groups deshields these protons, shifting their resonances downfield. The H-5 proton is expected to resonate at a lower field than the H-4 proton due to its proximity to the sulfur atom and the influence of the adjacent acetyl group. These two protons will appear as doublets due to spin-spin coupling. The methyl protons of the acetyl group will present as a sharp singlet, typically in the range of 2.5 ppm. The carboxylic acid proton is highly deshielded and appears as a broad singlet at a very low field, often above 10 ppm.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | >10.0 | Broad Singlet | N/A |

| Thiophene H-5 | 7.5 - 8.0 | Doublet | ~5.0 |

| Thiophene H-4 | 7.0 - 7.5 | Doublet | ~5.0 |

| Acetyl CH₃ | ~2.5 | Singlet | N/A |

Note: The exact chemical shifts are dependent on the solvent used.

The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. The two carbonyl carbons, one from the ketone and one from the carboxylic acid, are the most deshielded and appear at the downfield end of the spectrum, typically between 160 and 200 ppm. The four carbons of the thiophene ring resonate in the aromatic region (120-150 ppm). The two quaternary carbons (C-2 and C-3) to which the substituents are attached can be distinguished from the protonated carbons (C-4 and C-5). The methyl carbon of the acetyl group is the most shielded, appearing upfield around 25-30 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Acetyl C =O | 190 - 200 |

| C OOH | 165 - 175 |

| Thiophene C-2 | 140 - 150 |

| Thiophene C-3 | 135 - 145 |

| Thiophene C-5 | 130 - 140 |

| Thiophene C-4 | 125 - 135 |

| Acetyl C H₃ | 25 - 30 |

Note: Assignments for C-2/C-3 and C-4/C-5 may require 2D NMR data for confirmation.

Two-dimensional NMR experiments are indispensable for the definitive assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton coupling relationships. sdsu.edu For this compound, a cross-peak would be observed between the signals of the H-4 and H-5 protons of the thiophene ring, confirming their connectivity through three bonds. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu It would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the acetyl CH₃ proton signal with the acetyl CH₃ carbon signal. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations include:

The acetyl CH₃ protons showing a correlation to the acetyl carbonyl carbon and the C-2 of the thiophene ring.

The H-4 proton showing correlations to C-3, C-5, and the carboxylic acid carbonyl carbon.

The H-5 proton showing correlations to C-3 and C-4.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis.uniroma1.itiosrjournals.orglibretexts.orglibretexts.org

IR spectroscopy is used to identify the principal functional groups within the molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum is dominated by absorptions from the carboxylic acid and ketone moieties.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which typically participates in hydrogen bonding. libretexts.org The carbonyl (C=O) stretching vibrations are particularly diagnostic. The ketone C=O stretch is expected around 1660-1700 cm⁻¹, with its frequency lowered due to conjugation with the thiophene ring. The carboxylic acid C=O stretch appears at a higher frequency, typically between 1680-1725 cm⁻¹. libretexts.org Other significant peaks include C-H stretching for the aromatic ring (around 3100 cm⁻¹) and the aliphatic methyl group (2850-3000 cm⁻¹), as well as C=C stretching vibrations for the thiophene ring in the 1400-1600 cm⁻¹ region. The C-O stretch of the carboxylic acid will also be present, typically in the 1210-1320 cm⁻¹ range. libretexts.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Aromatic C-H | C-H Stretch | ~3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Carboxylic Acid | C=O Stretch | 1680 - 1725 |

| Ketone | C=O Stretch | 1660 - 1700 |

| Thiophene Ring | C=C Stretch | 1400 - 1600 |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination.arizona.eduuni.lulibretexts.orgscienceready.com.au

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₇H₆O₃S, corresponding to a monoisotopic mass of approximately 170.00 Da. uni.lu

| Ion | m/z (Expected) | Identity |

| [M]⁺˙ | 170 | Molecular Ion |

| [M-CH₃]⁺ | 155 | Loss of methyl radical |

| [M-OH]⁺ | 153 | Loss of hydroxyl radical |

| [M-COCH₃]⁺ | 127 | Loss of acetyl radical |

| [M-COOH]⁺ | 125 | Loss of carboxyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns.elte.hulibretexts.orgyoutube.com

UV-Vis spectroscopy probes the electronic transitions within the molecule. The structure of this compound contains a conjugated system comprising the thiophene ring, the ketone, and the carboxylic acid. This extended conjugation allows for π → π* and n → π* electronic transitions upon absorption of UV light. libretexts.orgslideshare.net

The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the oxygen or sulfur atoms) to a π* antibonding orbital. youtube.com Due to the conjugated nature of the molecule, the absorption maximum (λ_max) is expected to be in the near-UV range. For comparison, 2-acetylthiophene (B1664040) has been used in HPLC analysis with detection at 230 nm. acs.org The presence of the additional carboxylic acid group in conjugation may cause a slight shift in the absorption maximum. The spectrum would provide information about the extent of conjugation and the electronic nature of the chromophore.

| Transition Type | Involved Orbitals | Expected Wavelength Region |

| π → π | π bonding to π antibonding | 200 - 400 nm |

| n → π | non-bonding to π antibonding | 300 - 500 nm |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Detailed research findings from single-crystal X-ray diffraction studies for this compound are not publicly available in the searched scientific literature and crystallographic databases. While X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of its molecular structure and insights into intermolecular interactions, such a study for this specific compound has not been reported in the accessed resources.

Crystallographic studies on related thiophene derivatives have been conducted, revealing key structural features that could be anticipated in this compound. For instance, studies on similar compounds often elucidate the planarity of the thiophene ring and the orientation of substituent groups.

In a hypothetical single-crystal X-ray diffraction analysis of this compound, the collected data would typically be presented in a series of tables. These would include:

Crystal Data and Structure Refinement Table: This table would summarize the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume, number of molecules per unit cell (Z), calculated density, absorption coefficient, and final R-indices which indicate the quality of the structural model.

Selected Bond Lengths and Angles: This table would detail the specific distances between bonded atoms (e.g., C-C, C=O, C-S, C-O, O-H) and the angles between them. This data is crucial for confirming the connectivity of the atoms and identifying any unusual geometric parameters that might suggest electronic or steric effects.

Hydrogen Bond Geometry: This table would list the bond lengths and angles of any hydrogen bonds present in the crystal structure. For this compound, this would be of particular interest for understanding the dimerization or catemeric structures formed through the carboxylic acid groups.

Without experimental data from a single-crystal X-ray diffraction study of this compound, a definitive description of its solid-state molecular geometry and crystal packing remains speculative. Such an analysis would be invaluable for a complete understanding of its chemical and physical properties.

Exploration of Derivatives As Scaffolds in Interdisciplinary Research

Design Principles for Derivatization of 2-Acetylthiophene-3-carboxylic Acid Scaffolds

The derivatization of the this compound core is guided by established structure-activity relationship (SAR) principles aimed at optimizing biological activity and physicochemical properties. The primary sites for modification are the carboxylic acid group, the acetyl group, and the C5 position of the thiophene (B33073) ring.

Modification of the Carboxylic Acid Group: The carboxylic acid at the C3 position is frequently converted into esters or amides. This transformation can significantly impact the molecule's polarity, membrane permeability, and ability to act as a hydrogen bond donor or acceptor. For instance, converting the acid to a methyl ester can enhance lipophilicity, which may improve cell penetration. nih.gov Further elaboration into more complex amides or linking to other heterocyclic systems can introduce new interaction points with biological targets. nih.gov

Modification of the Acetyl Group: The acetyl group at C2 is a key synthetic handle. It can be reduced to an alcohol, converted into an oxime, or used as a point of attachment for larger chemical moieties. More significantly, it can be a precursor to a 2-amino group, typically through the Gewald reaction on a related precursor. This transformation from an acetyl (or a derivative thereof) to an amino group is fundamental, as 2-aminothiophene-3-carboxylates are crucial intermediates for constructing fused heterocyclic systems like thieno[2,3-d]pyrimidines. nih.govnih.gov

Substitution at the C5 Position: The C5 position of the thiophene ring is often targeted for substitution to explore its influence on biological activity. Introducing various aryl or alkyl groups at this position can modulate the electronic properties and steric profile of the entire scaffold. SAR studies on related 2-amino-3-carboxymethylthiophene derivatives have shown that the nature of the substituent at C5 is critical for potency and selectivity. For example, substituting this position with arylmethylthio groups has been found to yield potent and selective anti-lymphoma agents. nih.gov The introduction of bulky, hydrophobic groups at this position often enhances binding affinity to target proteins. walisongo.ac.id

Structure-Activity Relationship (SAR) Insights: SAR studies guide the rational design of derivatives. For instance, in a series of anesthetic ketamine ester analogues, substitutions at the 2- and 3-positions of an aromatic ring were generally more active than 4-substituted compounds, highlighting the importance of substituent placement. mdpi.com Similar principles apply to the thiophene scaffold, where the relative positions of functional groups dictate the interaction with biological macromolecules. The goal is often to create a molecule with a specific three-dimensional pharmacophore that complements the binding site of a target enzyme or receptor. walisongo.ac.idnih.gov

Utility as a Building Block in Complex Heterocyclic Synthesis

The reactive nature of the acetyl and carboxylic acid groups makes this compound and its immediate derivatives powerful starting materials for the synthesis of more complex heterocyclic structures, particularly those containing fused rings.

Annulated thiophenes, where a thiophene ring is fused with another ring system, are of significant interest in materials science and medicinal chemistry. Thieno[3,2-b]thiophenes, for example, are rigid, planar scaffolds used in the development of organic semiconductors. mdpi.com

The synthesis of thieno[3,2-b]thiophenes can be achieved through intramolecular cyclization reactions of appropriately substituted thiophenes. Starting from a derivative of this compound, one can envision a strategy where the acetyl group at C2 and a functionalized substituent at C3 are used to build the second fused thiophene ring. For example, reaction sequences involving the conversion of the acetyl group and cyclization with a sulfur-containing reagent can lead to the formation of the thieno[3,2-b]thiophene (B52689) core. researchgate.net More direct methods often involve the reaction of 3-nitrothiophenes bearing carbonyl groups with thiolates, where the nitro group is displaced to form the second ring. mdpi.comresearchgate.net Decarboxylation of a precursor like thieno[3,2-b]thiophene-2-carboxylic acid is a known final step to yield the unsubstituted parent heterocycle. chemicalbook.com

One of the most prominent applications of the this compound framework is in the synthesis of thieno[2,3-d]pyrimidines. These fused heterocyclic systems are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition and anticancer effects. nih.govnih.gov

The synthesis typically begins with the conversion of the 2-acetyl and 3-carboxylic acid functionalities into a 2-amino-3-carboxyester or 2-amino-3-carbonitrile. This is often achieved via the Gewald reaction. These 2-aminothiophene-3-carboxylic acid derivatives are then cyclized with various one-carbon reagents like formamide (B127407) or isothiocyanates to construct the pyrimidine (B1678525) ring. nih.gov

Reaction with Formamide: Heating a 2-aminothiophene-3-carboxylic acid ester with formamide leads to the formation of a thieno[2,3-d]pyrimidin-4-one. nih.gov

Reaction with Isothiocyanates: Treatment with isothiocyanates yields thiourea (B124793) intermediates, which can be cyclized to afford substituted thieno[2,3-d]pyrimidines, such as 2-thioxo derivatives. nih.govresearchgate.net

These reactions provide a versatile route to a library of substituted thieno[2,3-d]pyrimidines, which serve as scaffolds for developing inhibitors of various enzymes, including protein kinases. nih.govnih.gov

Mechanistic Biological Activity Studies of this compound Derivatives (In Vitro Investigations)

Derivatives of this compound have been the subject of numerous in vitro studies to elucidate their mechanisms of biological action, primarily focusing on enzyme inhibition and the modulation of biomolecular interactions.

The thieno[2,3-d]pyrimidine (B153573) scaffold, readily accessible from this compound, is a "privileged structure" in kinase inhibition. However, simpler thiophene derivatives also show significant inhibitory activity against other enzyme classes.

Carbonic Anhydrase (CA) Inhibition: Thiophene-based compounds have been identified as effective inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes. nih.gov Novel substituted thiophene derivatives have demonstrated inhibitory activity against human carbonic anhydrase isozymes (hCA I and hCA II), with Ki values in the nanomolar range. nih.gov The carboxylic acid moiety itself is a known zinc-binding group, which can be a basis for inhibiting metalloenzymes like CA. nih.gov Thiazole derivatives incorporating a thiophene moiety have also been explored as CA-II inhibitors. rsc.org

Cyclooxygenase (COX) Inhibition: A derivative of 2-acetylthiophene (B1664040), specifically 2-acetylthiophene 2-thiazolylhydrazone, was found to be a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase pathways. nih.gov It inhibited COX in platelets with an IC50 value of 2 x 10⁻⁶ M, demonstrating the potential for this scaffold to generate anti-inflammatory agents. nih.gov

Kinase Inhibition: Thieno[2,3-d]pyrimidine derivatives are potent inhibitors of various protein kinases. Studies have identified compounds with significant activity against protein kinase CK2 and VEGFR-2. nih.govnih.gov The binding mode often involves hydrogen bonds between the pyrimidine ring and the hinge region of the kinase domain. The substituent at the C5 position of the original thiophene ring typically occupies a hydrophobic pocket, influencing potency and selectivity. nih.gov

| Derivative Class | Target Enzyme | Key Findings | IC50 / Ki Values | Reference |

|---|---|---|---|---|

| 2-Acetylthiophene 2-thiazolylhydrazone | Cyclooxygenase (COX) | Inhibition of COX in platelets. | IC50 = 2 µM | nih.gov |

| Substituted Thiophenes | Carbonic Anhydrase I & II (hCA I & II) | Effective inhibition of hCA I and II isozymes. | Ki = 309-1005 nM | nih.gov |

| (Thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids | Protein Kinase CK2 | Selective and potent inhibition. | IC50 = 0.1 µM | nih.gov |

| 4-Substituted Thieno[2,3-d]pyrimidines | VEGFR-2 | Potent inhibitory activity against VEGFR-2. | IC50 = 3.9-5.0 nM | nih.gov |

Beyond direct enzyme inhibition, derivatives of this compound can modulate other biological processes through interactions with macromolecules like proteins and nucleic acids.

Protein Binding: The development of kinase inhibitors from thieno[2,3-d]pyrimidine scaffolds is a prime example of targeted protein binding. Molecular docking studies have predicted that these inhibitors fit into the ATP-binding pocket of kinases like CK2, forming specific hydrogen bonds and hydrophobic interactions that account for their inhibitory activity. nih.gov The carboxylic acid functional group, when retained or converted to an ester or amide, plays a crucial role in forming these interactions.

DNA Interaction: While less common, the planar, aromatic nature of fused thiophene systems suggests a potential for interaction with DNA. For instance, a thieno[3,2-b]thiophene-linked distamycin A analog was reported as a DNA binding ligand. mdpi.com This indicates that the core heterocyclic structure derived from this compound can be used as a scaffold to position functional groups for DNA recognition, although specific studies on DNA cleavage for this exact class are not widely documented.

Structure-Activity Relationship (SAR) Analysis: Impact of Substituents on Mechanistic Activity

The biological activity of derivatives of this compound is significantly influenced by the nature and position of substituents on the thiophene ring and associated moieties. Structure-activity relationship (SAR) studies have been instrumental in elucidating these effects and guiding the design of more potent and selective compounds.

For instance, in a series of 2-aminothiophene-3-carboxylic acid ester derivatives, the presence of specific substituents was found to be crucial for their cytostatic selectivity. nih.gov These compounds exhibited unusual effectiveness against certain cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, with 50% cytostatic concentrations in the higher nanomolar range. nih.gov This selectivity suggests that the substituents on the thiophene core interact specifically with biological targets within these particular cell types. The introduction of different ester groups and modifications to the 2-amino group have been shown to modulate this activity, highlighting the importance of these positions for SAR. nih.gov

In other studies focusing on thiophene-containing compounds as inhibitors of proteins like the kinesin spindle protein (KSP), SAR analysis has revealed that specific substitutions are necessary for binding to allosteric pockets. nih.gov The exploration of various substituents on the thiophene ring has led to the identification of potent inhibitors. nih.gov

Furthermore, research on thiophene carboxamide derivatives has demonstrated that modifications to this functional group can significantly impact antiproliferative activity. mdpi.com The introduction of different amine residues to the carboxamide moiety results in varying degrees of cytotoxicity against cancer cell lines. mdpi.com

The table below summarizes key SAR findings for derivatives of thiophene carboxylic acids, illustrating the impact of different substituents on their biological activities.

Table 1: Structure-Activity Relationship (SAR) of Thiophene Carboxylic Acid Derivatives

| Scaffold | Substituent/Modification | Observed Biological Activity | Key Finding |

|---|---|---|---|

| 2-Aminothiophene-3-carboxylic acid ester | Varied ester and 2-amino groups | Selective cytostatic activity against specific tumor cell lines. nih.gov | Substituents are crucial for tumor cell selectivity. nih.gov |

| Thiophene-containing amides | Modifications to the amide group | Inhibition of kinesin spindle protein (KSP). nih.gov | Specific substitutions are required for binding to the allosteric site of KSP. nih.gov |

| Thiophene carboxamides | Different amine residues on the carboxamide | Antiproliferative effects against various cancer cell lines. mdpi.com | The nature of the amine substituent significantly influences cytotoxic potency. mdpi.com |

| 2-Thiophenecarboxylic acid derivatives | Introduction of a thioureide group | Potential antimicrobial properties. researchgate.net | Thioureide moiety can confer antimicrobial activity. researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between small molecules, such as derivatives of this compound, and their biological targets at the molecular level. These methods provide valuable insights into the binding modes, affinities, and stability of ligand-protein complexes, which can guide the rational design of new therapeutic agents.

In the context of thiophene derivatives, molecular docking studies have been employed to understand their anticancer mechanisms. For example, derivatives of acetylthiophene have been docked into the active sites of proteins involved in cancer progression, such as the BCL-2 family protein 2W3L, which is a key regulator of apoptosis. nih.gov The results of these docking studies have supported the experimental findings on the anticancer activity of these compounds. nih.gov Similarly, thiophene carboxamide derivatives have been studied through molecular dynamics simulations to assess the stability of their complexes with tubulin, a critical target in cancer chemotherapy. nih.gov These simulations, which track the movement of atoms over time, have shown that these compounds can form stable and compact complexes within the colchicine-binding site of tubulin, suggesting a mechanism for their anticancer effects. nih.gov

The stability of these ligand-protein complexes is often evaluated by analyzing parameters such as the root mean square deviation (RMSD) and the radius of gyration (Rg) during the simulation. Low RMSD values (typically less than 3 nm) indicate minimal structural fluctuations and a stable binding pose of the ligand within the protein's active site. nih.gov Similarly, minimal fluctuations in Rg values suggest good conformational stability of the complex. nih.gov

Molecular docking has also been used to investigate the antibacterial potential of thiophene derivatives. For instance, 2-ethylhexyl 5-bromothiophene-2-carboxylate analogs were docked against the bacterial enzyme of extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com The binding affinities calculated from these docking studies correlated with the observed in vitro antibacterial activity, with one of the derivatives showing outstanding potential. mdpi.com

The following table presents examples of molecular docking and dynamics simulation studies performed on thiophene derivatives, highlighting the target proteins and key findings.

Table 2: Molecular Modeling Studies of Thiophene Derivatives

| Derivative Class | Target Protein | Computational Method | Key Findings |

|---|---|---|---|

| Acetylthiophene derivatives | BCL-2 family protein (PDB: 2W3L) | Molecular Docking | Supported the anticancer activity observed in biological studies. nih.gov |

| Thiophene carboxamides | Tubulin | Molecular Dynamics Simulation | Showed stable and compact complexes within the colchicine-binding site, indicating a potential anticancer mechanism. nih.gov |

| 2-Ethylhexyl 5-bromothiophene-2-carboxylates | Bacterial enzyme of XDR Salmonella Typhi (PDB: 5ztj) | Molecular Docking | Identified a derivative with high binding affinity, correlating with its potent antibacterial activity. mdpi.com |

| Thiophene-2-carboxylic acid | Various enzymes (e.g., 1DLO, 1LCS, 6LU7) | Molecular Docking | Explored potential anti-viral, anti-leukemia, and anti-inflammatory effects. nih.gov |

Applications in Materials Science and Functional Molecule Development

The unique structural and electronic properties of the thiophene ring make this compound and its derivatives valuable building blocks in materials science and for the development of functional molecules. The presence of the sulfur heteroatom and the conjugated π-system allows for the creation of materials with interesting optical, electronic, and chemical properties.

Furthermore, thiophene derivatives are key components in the synthesis of conducting polymers. The ability of the thiophene ring to be easily polymerized and functionalized allows for the tuning of the resulting polymer's conductivity, solubility, and processability.

In the realm of functional molecules, this compound can serve as a versatile intermediate for the synthesis of a wide range of compounds with specific applications. For example, it can be a precursor for the synthesis of dyes, agrochemicals, and other specialty chemicals. researchgate.net The reactivity of the acetyl and carboxylic acid groups allows for a variety of chemical transformations, leading to a diverse array of functionalized thiophenes. mdpi.com

The development of new synthetic methodologies, such as those utilizing catalytic liquid phase aerobic oxidation, has made the production of key thiophene-based raw materials like thiophene-2-carbonyl chloride more efficient and cost-effective. acs.org This, in turn, facilitates the broader application of these compounds in various industrial sectors.

The table below provides examples of the applications of thiophene carboxylic acid derivatives in materials science and functional molecule development.

Table 3: Applications of Thiophene Carboxylic Acid Derivatives in Materials Science

| Application Area | Specific Use | Key Feature of Thiophene Moiety |

|---|---|---|

| Organic and Molecular Electronics | Component of conducting polymers. sigmaaldrich.com | Conjugated π-system and ease of polymerization. |

| Metal-Organic Frameworks (MOFs) | Organic linker. chemscene.com | Carboxylic acid for metal coordination and thiophene for structural diversity. |

| Functional Dyes | Chromophore precursor. researchgate.net | Tunable electronic properties through substitution. |

| Agrochemicals | Intermediate for active ingredients. researchgate.net | Versatile scaffold for functionalization. |

| Specialty Chemicals | Building block for complex molecules. mdpi.comacs.org | Reactivity of functional groups for diverse chemical transformations. |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic research should prioritize the development of efficient and environmentally benign methods for preparing 2-acetylthiophene-3-carboxylic acid and its analogs. While classical methods exist for thiophene (B33073) synthesis, newer approaches offer significant advantages. Research could focus on novel cycloaddition reactions followed by acid-catalyzed aromatization, a strategy that has proven effective for other thiophene-3-carboxylates. researchgate.net This approach can reduce the number of synthetic steps and utilizes simple, readily available reagents. researchgate.net

Advanced Reactivity Studies with Diverse Reagent Classes

A thorough investigation into the reactivity of this compound's dual functional groups—the acetyl ketone and the carboxylic acid—is essential. The relative reactivity of carboxylic acid derivatives is well-understood, with reactivity generally decreasing as the basicity of the leaving group increases. libretexts.org The carboxylic acid moiety is less reactive toward nucleophilic acyl substitution than derivatives like acyl chlorides or thioesters. libretexts.org Future studies should explore selective transformations, leveraging the different electrophilicities of the carbonyl carbon in the ketone versus the carboxylic acid. libretexts.org

A particularly fruitful area of research would be the application of reagents like the Vilsmeier-Haack reagent. This reagent is widely used for the chloroformylation of ketones to produce β-chloroacroleins, which are versatile intermediates for synthesizing a variety of heterocyclic compounds. mdpi.com Applying this reaction to the acetyl group of this compound could generate novel, highly reactive scaffolds for further chemical elaboration, leading to diverse 5-substituted derivatives. mdpi.com Understanding how the electronic properties of the thiophene ring and its substituents influence the outcome of these reactions will be critical.

Deeper Computational Explorations of Electronic Structure and Reaction Pathways

Computational chemistry offers powerful tools to predict and understand the properties of this compound before engaging in extensive lab work. Future research should include high-level ab initio molecular orbital calculations, such as the G3 level of theory, to determine key thermochemical data like the gas-phase enthalpy of formation. nih.gov Such studies have been successfully conducted on related thiopheneacetic acid methyl esters to elucidate their relative stabilities and electronic structures. nih.gov

Density Functional Theory (DFT) investigations can provide further insights into the molecule's electronic properties, including the HOMO-LUMO energy gap, which is crucial for understanding its reactivity and potential applications in materials science. nih.gov These computational models can also be used to simulate reaction pathways, predict the feasibility of proposed synthetic routes, and explain the regioselectivity of reactions. This theoretical work would complement experimental findings and guide the rational design of new derivatives and experiments. nih.gov

Expanding Scaffold Utility for New Molecular Architectures and Functions

The 2-acetylthiophene (B1664040) core is a valuable building block for creating more complex molecular architectures with potential pharmacological applications. mdpi.com Thiophene derivatives are integral to numerous pharmaceuticals due to their versatile biological activities. mdpi.comnih.gov Future work should focus on using this compound as a central scaffold to synthesize libraries of new compounds.

For example, the carboxylic acid group can be converted into amides, which are prominent in medicinal chemistry. Thiophene carboxamide scaffolds have been identified as promising anticancer agents. nih.gov Similarly, the acetyl group serves as a handle for further functionalization, leading to the preparation of new heterocyclic systems with potential biological and pharmacological activities. mdpi.com By systematically modifying both the acetyl and carboxylic acid moieties, researchers can explore a vast chemical space and develop novel structures for evaluation as therapeutic agents or functional materials. nih.gov

Unraveling Comprehensive Mechanistic Insights into Biological Interactions of Derivatives

While derivatives of the parent compound have shown biological promise, a deep mechanistic understanding of their interactions is largely unexplored. Future research must move beyond preliminary screening to elucidate the precise molecular mechanisms of action. For instance, derivatives of the related 2-aminothiophene-3-carboxylic acid scaffold have been found to be highly selective cytostatic agents against specific cancer cell lines, including prostate cancer and T-cell lymphoma. nih.gov Mechanistic studies revealed that these compounds suppress protein synthesis and induce apoptosis and G1 phase cell cycle arrest. nih.gov

Similarly, other thiophene carboxamide derivatives have been shown to exert antiproliferative effects by inducing caspase-3/7 activation and mitochondrial depolarization. nih.gov Another complex benzothiophene (B83047) carboxylic acid derivative was found to alleviate ulcerative colitis by suppressing mTORC1 activation and modulating gut microbiota. nih.gov Future investigations on derivatives of this compound should employ similar detailed biological assays to identify their cellular targets and signaling pathways. This knowledge is crucial for the rational design and optimization of new, highly effective, and selective therapeutic agents. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.